Cinalukast is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). [, ] It belongs to the class of leukotriene antagonists and is often studied for its role in inflammatory processes. [, ] Cinalukast is often utilized in scientific research to investigate the role of CysLT1 receptors in various biological systems and disease models. [, ]
Cinalukast exerts its effects by competitively binding to the CysLT1 receptor, effectively blocking the binding of cysteinyl leukotrienes, particularly LTC4, LTD4, and LTE4. [, ] These leukotrienes are potent inflammatory mediators involved in various physiological responses, including bronchoconstriction, mucus secretion, and vascular permeability. [] By inhibiting the binding of these leukotrienes to the CysLT1 receptor, cinalukast disrupts the downstream signaling pathways responsible for these inflammatory processes. []
Investigating the role of CysLT1 receptors: Cinalukast is commonly used as a pharmacological tool to probe the involvement of CysLT1 receptors in various physiological and pathological processes. [, ] For instance, researchers have utilized cinalukast to study the role of CysLT1 receptors in airway hyperresponsiveness and inflammation in asthma models. []
Exploring eryptosis mechanisms: Studies have demonstrated that cinalukast can inhibit suicidal erythrocyte death (eryptosis) induced by energy depletion. [] This application highlights the potential involvement of CysLT1 receptors in regulating erythrocyte survival and death pathways.
Drug repurposing studies: Research has explored the potential of cinalukast for repurposing in other disease contexts. One notable example is its investigation as a potential inhibitor of hepatitis C virus (HCV) replication. [] Findings suggest that cinalukast's antiviral effect might be linked to its CysLT1 receptor antagonism, unveiling potential host-virus interactions involving this receptor. []
Developing new drug candidates: Cinalukast has served as a starting point in computer-aided drug design efforts. Researchers successfully employed cinalukast as a lead compound to identify and optimize analogs with enhanced activity towards the peroxisome proliferator-activated receptor alpha (PPARα) while minimizing CysLT1R antagonism. [] This application showcases the potential of leveraging cinalukast's structure and known activity profile to develop novel therapeutic agents for various disease targets.
Investigating CysLT1 receptor subtypes: The discovery of potential additional subtypes of CysLT receptors beyond CysLT1 and CysLT2 [] warrants further investigation into their specific roles and potential as drug targets. Cinalukast's selectivity profile for these subtypes will need to be thoroughly characterized.
Developing improved drug delivery systems: Research into optimizing cinalukast's delivery, such as targeted drug delivery systems or formulations with enhanced bioavailability, could further enhance its therapeutic efficacy and expand its clinical utility. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: